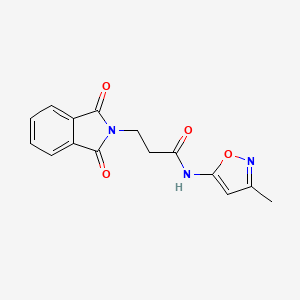
tert-Butyl (1-phenylcyclopropyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (1-phenylcyclopropyl)carbamate is a carbamate compound . It is also known as TBPC. The molecular formula is C14H19NO2 .
Synthesis Analysis
The synthesis of similar compounds, such asN-cycloalkylcarbamates, has been described in the literature . These compounds were tested as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The synthesis involved the preparation and characterization of a series of O-substituted N-cycloalkylcarbamate derivatives . Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied. For instance,N-cycloalkylcarbamates were tested as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . All studied carbamates exhibited moderate inhibitory activity of both cholinesterases .
Scientific Research Applications
Synthesis and Biological Activities
Synthesis of Analogues : tert-Butyl N-[1-(hydroxymethyl)cyclopropyl]carbamate has been used in the synthesis of spirocyclopropanated analogues of insecticides like Thiacloprid and Imidacloprid. These analogues, obtained through a series of chemical transformations, highlight the compound's role in creating new, potentially more effective insecticides (Brackmann et al., 2005).
Medicinal Chemistry : The compound has been explored for its antiarrhythmic and hypotensive properties. Specific derivatives of tert-butyl (1-phenylcyclopropyl)carbamate showed promising results in in vivo studies, demonstrating potential as a foundation for developing new therapeutic agents (Chalina, Chakarova, & Staneva, 1998).
Chemical Synthesis and Structural Studies
Synthesis of Protected β-d-2-deoxyribosylamine Analogue : It serves as an intermediate in the enantioselective synthesis of carbocyclic analogues of 2'-deoxyribonucleotides. Its structural features have been studied to better understand its utility in synthesizing these important biological molecules (Ober et al., 2004).
Preparation of Organoselenium and Organotellurane Compounds : The enzymatic kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a derivative of this compound, is used to produce chiral organoselenanes and organotelluranes, highlighting its importance in the field of asymmetric synthesis (Piovan, Pasquini, & Andrade, 2011).
Pharmacokinetics and Efficacies Studies : It has been studied for its physicochemical and pharmacokinetic properties in medicinal chemistry, particularly when comparing the efficacy and activities of various substituents in drug analogues (Westphal et al., 2015).
Mechanism of Action
Target of Action
Tert-Butyl (1-phenylcyclopropyl)carbamate, also known as Tert-butyl N-(1-phenylcyclopropyl)carbamate, primarily targets cholinesterase enzymes , specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a key neurotransmitter.
Mode of Action
This compound acts as an inhibitor of the cholinesterase enzymes . By binding to these enzymes, it prevents them from breaking down acetylcholine. This results in an increased concentration of acetylcholine in the synaptic cleft, enhancing cholinergic transmission .
Biochemical Pathways
The inhibition of cholinesterase enzymes affects the cholinergic pathway . This pathway is involved in many functions of the nervous system, including muscle movement, pain response, and cognitive functions like memory and learning . By increasing the availability of acetylcholine, the compound can enhance the signaling in these pathways .
Result of Action
The primary result of the action of this compound is the enhanced cholinergic transmission due to the increased availability of acetylcholine . This can potentially improve cognitive functions and muscle movement, depending on the specific context and concentration of the compound .
Safety and Hazards
Future Directions
The future directions for the study of tert-Butyl (1-phenylcyclopropyl)carbamate and similar compounds could involve further exploration of their potential as cholinesterase inhibitors . This could have implications for the treatment of conditions like Alzheimer’s disease, which is associated with low levels of acetylcholine in the brain .
Properties
IUPAC Name |
tert-butyl N-(1-phenylcyclopropyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-13(2,3)17-12(16)15-14(9-10-14)11-7-5-4-6-8-11/h4-8H,9-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYKYRSYEAFKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2464302.png)
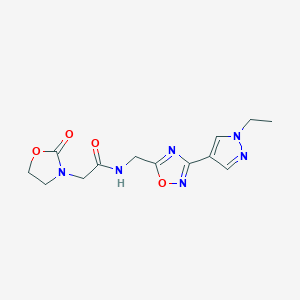
![1-butyl-3-((3-chlorophenyl)sulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2464305.png)
![N-(2-methoxy-5-methylphenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2464306.png)

![ethyl 2-(4-fluorophenyl)-4-oxo-3-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidine-7-carboxylate](/img/structure/B2464311.png)
![1-([2,3'-Bipyridin]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2464312.png)
![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)
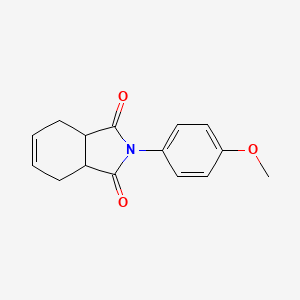
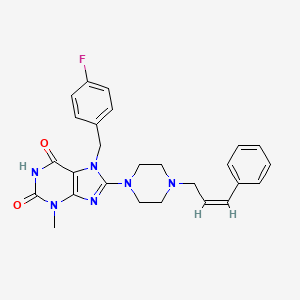
![N-(6-acetyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2464320.png)
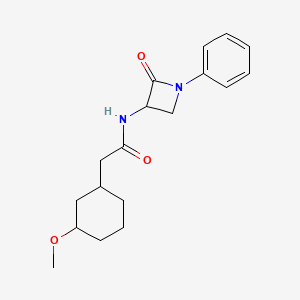
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)
